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molecular formula C8H8ClF3N2 B1353885 4-(Trifluoromethyl)benzamidine hydrochloride CAS No. 38980-96-0

4-(Trifluoromethyl)benzamidine hydrochloride

Cat. No. B1353885
M. Wt: 224.61 g/mol
InChI Key: DKIFMADLURULQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05849758

Procedure details

4-Trifluormethylbenzamidine hydrochloride (22.4 g, 0.1 mol, from example 41) is added to a solution of potassium methylate (0.22 mol) in anhydrous methyl alcohol (65 mL) and stirred for 15 minutes at ambient temperature. Dimethyl malonate (12.6 mL, 0.11 mol) is added and the mixture is heated to reflux for 4 hours. After cooling, the resulting suspension is diluted with methyl alcohol (50 mL).
Quantity
22.4 g
Type
reactant
Reaction Step One
Name
potassium methylate
Quantity
0.22 mol
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:14])([F:13])[C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:10])=[NH:9])=[CH:6][CH:5]=1.C[O-].[K+].[C:18](OC)(=[O:24])[CH2:19][C:20](OC)=[O:21]>CO>[OH:24][C:18]1[N:10]=[C:8]([C:7]2[CH:11]=[CH:12][C:4]([C:3]([F:13])([F:14])[F:2])=[CH:5][CH:6]=2)[NH:9][C:20](=[O:21])[CH:19]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
22.4 g
Type
reactant
Smiles
Cl.FC(C1=CC=C(C(=N)N)C=C1)(F)F
Name
potassium methylate
Quantity
0.22 mol
Type
reactant
Smiles
C[O-].[K+]
Name
Quantity
65 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12.6 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
OC1=CC(NC(=N1)C1=CC=C(C=C1)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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